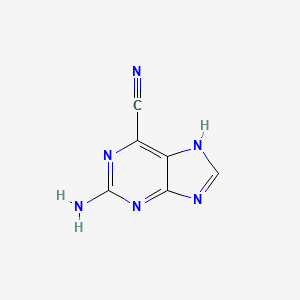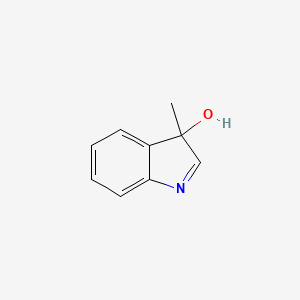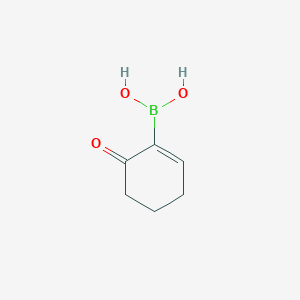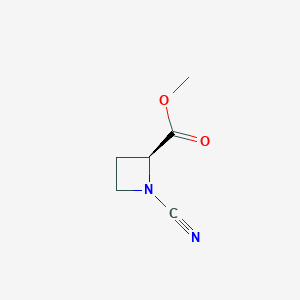![molecular formula C7H17NSi B15072421 1-[2-(Trimethylsilyl)ethyl]aziridine CAS No. 18387-12-7](/img/structure/B15072421.png)
1-[2-(Trimethylsilyl)ethyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trimethylsilyl)ethyl]aziridine is an organic compound that features a three-membered aziridine ring attached to a trimethylsilyl group via an ethyl linker. Aziridines are known for their high strain energy due to the small ring size, which makes them highly reactive and useful in various chemical transformations .
Métodos De Preparación
The synthesis of 1-[2-(Trimethylsilyl)ethyl]aziridine typically involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines. This reaction provides aziridines in good yields and high cis stereoselectivities . The silyl group can be substituted by treatment with a fluoride source and electrophiles again with high selectivity . Industrial production methods often involve the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol .
Análisis De Reacciones Químicas
1-[2-(Trimethylsilyl)ethyl]aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are significant for synthesizing nitrogen-containing biologically active molecules.
Common reagents and conditions used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Aplicaciones Científicas De Investigación
1-[2-(Trimethylsilyl)ethyl]aziridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]aziridine involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of aziridinium ions that react with nucleophiles .
Comparación Con Compuestos Similares
1-[2-(Trimethylsilyl)ethyl]aziridine is unique due to its trimethylsilyl group, which provides additional stability and reactivity. Similar compounds include:
Aziridine (ethylene imine): The parent compound with a molecular formula of C2H4NH.
Mitomycin C: An aziridine used as a chemotherapeutic agent.
Porfiromycin and Azinomycin B: Other aziridine-containing drugs with antitumor activity.
These compounds share the aziridine functional group but differ in their specific substituents and applications.
Propiedades
Número CAS |
18387-12-7 |
|---|---|
Fórmula molecular |
C7H17NSi |
Peso molecular |
143.30 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)7-6-8-4-5-8/h4-7H2,1-3H3 |
Clave InChI |
QJMJIBICTSDNAB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
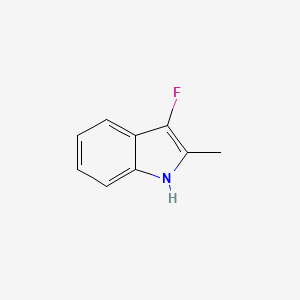
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
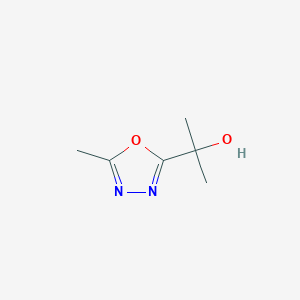
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

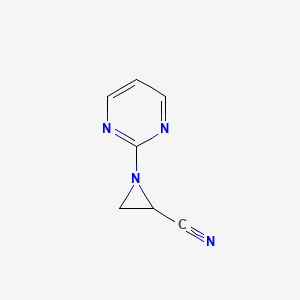
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
